molecular formula C8H7F2NO2 B2590455 5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde CAS No. 2470435-31-3

5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde

Cat. No.: B2590455
CAS No.: 2470435-31-3
M. Wt: 187.146
InChI Key: WUKYXIKJWUGNRL-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF$2$H) group at position 5, a methyl (-CH$3$) group at position 6, and an aldehyde (-CHO) functional group at position 2 of the pyridine ring. This compound is primarily utilized in pharmaceutical synthesis and organic chemistry due to its reactive aldehyde moiety, which facilitates condensation reactions (e.g., forming Schiff bases or heterocyclic intermediates) . Its difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, making it valuable in drug development .

Properties

IUPAC Name

5-(difluoromethoxy)-6-methylpyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-5-7(13-8(9)10)3-2-6(4-12)11-5/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKYXIKJWUGNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C=O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation, which involves the use of difluoromethylation reagents and catalysts to introduce the difluoromethoxy group onto the pyridine ring . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reagents and catalysts used.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: 5-(Difluoromethoxy)-6-methylpyridine-2-carboxylic acid.

    Reduction: 5-(Difluoromethoxy)-6-methylpyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The difluoromethoxy group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituent Positions Functional Groups Key Properties Applications
5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde C$8$H$7$F$2$NO$2$ 5: -OCF$2$H; 6: -CH$3$ Aldehyde (-CHO) High reactivity, moderate polarity Pharmaceutical intermediates
3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde C$8$H$7$F$2$NO$2$ 3: -OCF$2$H; 6: -CH$3$ Aldehyde (-CHO) Lower electrophilicity, steric hindrance Specialty organofluorine synthesis
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole C$9$H$7$F$2$N$2$OS 5: -OCF$_2$H; 2: -SH Thiol (-SH), benzimidazole core Acid stability, nucleophilic reactivity Pantoprazole synthesis
S,S'-Dimethyl pyridine-3,5-dicarbothioate C${17}$H${18}$F$5$NO$2$S$_2$ 2: -CF$2$H; 6: -CF$3$ Thioester (-SCOSCH$_3$) High lipophilicity, UV stability Agrochemicals

Key Research Findings

  • Reactivity : The aldehyde group in this compound undergoes faster condensation than its 3-substituted isomer due to reduced steric and electronic interference .
  • Stability : The difluoromethoxy group enhances oxidative stability compared to methoxy (-OCH$_3$) analogs, as seen in benzimidazole-based pharmaceuticals .
  • Synthetic Utility : Thioester variants (e.g., S,S'-dimethyl derivatives) exhibit superior hydrolytic stability in acidic environments, favoring agrochemical applications .

Biological Activity

5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde is a synthetic organic compound with potential biological activities. Its unique structure, characterized by the presence of difluoromethoxy and pyridine moieties, suggests promising pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

  • Molecular Formula : C8H7F2NO2
  • SMILES : CC1=C(C=CC(=N1)C=O)OC(F)F
  • InChI : InChI=1S/C8H7F2NO2/c1-5-7(13-8(9)10)3-2-6(4-12)11-5/h2-4,8H

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammatory conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridine have shown to inhibit tumor growth in various cancer cell lines.

CompoundCancer TypeIC50 (µM)Reference
Compound AHepG2 (liver)10.8
Compound BMCF7 (breast)11.8
Compound CHeLa (cervical)10.4

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby influencing various physiological processes.

Case Studies

  • In Vivo Studies : In one study, the administration of a structurally similar compound resulted in a 42% reduction in tumor growth when tested on animal models at a dosage of 10 mg/kg .
  • Mechanistic Insights : Another investigation revealed that the compound could effectively bind to the active site of specific kinases involved in cancer progression, providing a basis for its anticancer effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyridine derivatives known for their biological activities:

Compound NameStructure SimilarityBiological ActivityReference
Compound DModerate similarityAntimicrobial
Compound EHigh similarityAnticancer
Compound FLow similarityAnti-inflammatory

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